molecular formula C18H21N3O3 B2966291 N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 1448072-66-9

N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2966291
CAS No.: 1448072-66-9
M. Wt: 327.384
InChI Key: NRUDNLAMKAUFGT-UHFFFAOYSA-N
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Description

This compound is a carboxamide derivative featuring a 1-methyl-4,5,6,7-tetrahydro-1H-indazole core linked via a methylene group to a 2,3-dihydro-1,4-benzodioxine-2-carboxamide moiety.

Properties

IUPAC Name

N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-21-14-7-3-2-6-12(14)13(20-21)10-19-18(22)17-11-23-15-8-4-5-9-16(15)24-17/h4-5,8-9,17H,2-3,6-7,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUDNLAMKAUFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indazole core . The benzodioxine moiety can be introduced through a series of nucleophilic substitution reactions and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium azide, alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The indazole moiety is known to bind to various receptors and enzymes, modulating their activity and leading to biological effects . The benzodioxine moiety may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound referenced in , N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS: 477553-23-4), provides a critical basis for comparison due to shared benzodioxine-carboxamide and partially saturated bicyclic motifs. Key structural differences and similarities are summarized below:

Feature Target Compound Compound
Core Heterocycle 1-Methyl-4,5,6,7-tetrahydro-1H-indazole (N-containing bicyclic system) 3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene (S-containing bicyclic system)
Substituents Methyl group at indazole N1; carboxamide at benzodioxine C2 Cyano group at benzothiophene C3; methyl at benzothiophene C6; carboxamide at benzodioxine C6
Aromaticity Partial saturation in indazole core; benzodioxine is fully conjugated Partial saturation in benzothiophene; benzodioxine retains aromaticity
Functional Groups Carboxamide, methylindazole Carboxamide, cyano, methylbenzothiophene

Key Observations :

  • The indazole core in the target compound introduces two nitrogen atoms, enhancing hydrogen-bonding capacity compared to the sulfur-containing benzothiophene in ’s compound .
  • The cyano group in ’s compound may increase electrophilicity and metabolic stability, whereas the methyl group on the indazole in the target compound likely improves lipophilicity and membrane permeability .
  • Positional differences in carboxamide attachment (C2 vs. C6 of benzodioxine) could influence binding orientation in biological targets.

Functional Group Analysis and Implications

Carboxamide Orientation

The carboxamide group in the target compound is attached to the C2 position of the benzodioxine, creating a sterically constrained linkage. In contrast, ’s compound places the carboxamide at C6 , allowing for extended conjugation with the benzodioxine’s oxygen atoms. This positional variance may affect intermolecular interactions (e.g., with enzyme active sites) and solubility profiles.

Heterocyclic Core Differences
  • Indazole vs. Benzothiophene, with sulfur’s polarizability, may favor interactions with hydrophobic pockets or metal ions .

Hypothetical Pharmacological and Physicochemical Properties

  • Lipophilicity (LogP): The methylindazole group may increase LogP compared to ’s cyano-substituted benzothiophene, favoring CNS penetration.
  • Metabolic Stability: The absence of a cyano group in the target compound might reduce susceptibility to cytochrome P450-mediated oxidation but increase vulnerability to N-demethylation.
  • Solubility : The C2 carboxamide placement could reduce aqueous solubility relative to C6-substituted analogs due to steric hindrance.

Biological Activity

N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that belongs to the indazole derivatives class. This compound exhibits a range of biological activities due to its unique structural features, which include indazole and benzodioxine moieties. This article delves into the biological activity of this compound, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

The molecular formula of this compound is C19H23N3O3C_{19}H_{23}N_{3}O_{3} with a molecular weight of approximately 345.41 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC19H23N3O3
Molecular Weight345.41 g/mol
CAS Number1448130-03-7

Anticancer Properties

Research indicates that indazole derivatives have significant anticancer properties. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines by modulating apoptotic pathways and inhibiting cell proliferation. For instance, related compounds have demonstrated IC50 values in the micromolar range against human liver cancer cells, suggesting a strong potential for further development as anticancer agents.

Antimicrobial Activity

Indazole derivatives are also known for their antimicrobial activities. The antibacterial efficacy of these compounds has been evaluated against various pathogens. For example, compounds with similar structures have shown effectiveness against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The minimum inhibitory concentrations (MICs) of these compounds were measured using standard agar diffusion methods .

PathogenMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

Antiviral Activity

The antiviral properties of indazole derivatives have also been explored. Certain derivatives have been reported to exhibit activity against viral infections by interacting with viral enzymes and preventing replication. This mechanism highlights the potential of this compound in virology research.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

Target Enzymes and Receptors:

  • Enzyme Inhibition: Compounds in this class may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation: They can interact with receptors that play crucial roles in inflammation and immune responses.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of indazole derivatives:

  • Study on Antibacterial Activity: A study reported on the synthesis of indazole derivatives demonstrated significant antibacterial activity against drug-resistant strains of S. aureus and E. coli with promising MIC values .
  • Anticancer Evaluation: Another research highlighted the cytotoxic effects of related indazole compounds against various cancer cell lines using MTT assays to determine cell viability post-treatment.

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